

# Evenamide: A Novel Glutamatergic Modulator for the Treatment of Schizophrenia

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## Compound of Interest

Compound Name: Evenamide

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An In-Depth Technical Guide on the Mechanism of Action

## Executive Summary

**Evenamide** (NW-3509) is an investigational, first-in-class, orally available small molecule being developed by Newron Pharmaceuticals as an add-on therapy for schizophrenia. Its novel mechanism of action, centered on the modulation of glutamate neurotransmission through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from current antipsychotic agents that primarily target dopaminergic and serotonergic pathways. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical evidence, and clinical trial data for **evenamide** in the context of schizophrenia, tailored for researchers, scientists, and drug development professionals.

## Introduction: The Glutamatergic Hypothesis of Schizophrenia

While the dopamine hypothesis has long dominated the understanding and treatment of schizophrenia, accumulating evidence points to a significant role for glutamatergic dysfunction, particularly hypoactivity of the N-methyl-D-aspartate receptor (NMDAR), in the pathophysiology of the disorder.<sup>[1]</sup> This hypofunction is thought to lead to downstream hyperactivity of glutamatergic pathways, resulting in neuronal hyperexcitability in key brain regions such as the hippocampus and prefrontal cortex, which contributes to the positive, negative, and cognitive

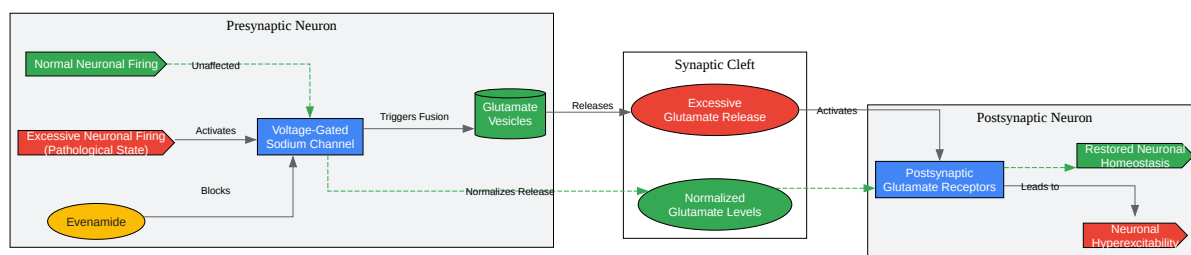
symptoms of schizophrenia.[2][3] **Evenamide** represents a targeted approach to normalize this pathological glutamate release.

## Molecular Mechanism of Action

**Evenamide**'s primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[4][5][6] By binding to these channels, **evenamide** modulates sustained, high-frequency neuronal firing that is characteristic of pathological states, without significantly affecting normal neuronal excitability.[5] This selective action is crucial, as it allows for the normalization of excessive, aberrant glutamate release without impairing basal glutamatergic neurotransmission.[4][6] Preclinical studies have shown that **evenamide** does not interact with over 130 other central nervous system targets, including dopaminergic and serotonergic receptors, highlighting its focused mechanism.[4][6]

## Signaling Pathway of Evenamide's Action

The proposed signaling pathway for **evenamide**'s therapeutic effect in schizophrenia is initiated by its binding to VGSCs on presynaptic glutamatergic neurons. This action preferentially dampens the excessive neuronal firing that leads to pathological glutamate release. The subsequent reduction in extracellular glutamate levels helps to restore normal synaptic function and alleviate the neuronal hyperexcitability implicated in the symptoms of schizophrenia.



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**Caption:** Proposed signaling pathway of **evenamide** in schizophrenia.

## Preclinical Evidence

**Evenamide** has demonstrated efficacy in multiple well-established animal models of schizophrenia, providing a strong rationale for its clinical development. These models aim to replicate key behavioral and neurochemical features of the disorder.

### Ketamine-Induced Prepulse Inhibition (PPI) Deficit

The PPI test is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The administration of the NMDAR antagonist ketamine induces a deficit in PPI in rodents, mimicking this aspect of the disorder.

Experimental Protocol:

- Animals: Male Sprague Dawley rats.
- Drug Administration: **Evenamide** is administered orally (p.o.) at doses of 1.25, 5, and 15 mg/kg. Ketamine is administered subcutaneously (s.c.) at a dose of 10 mg/kg, 15 minutes prior to the PPI test.<sup>[7]</sup>
- Apparatus: Acoustic startle chambers.
- Procedure: Rats are habituated to the startle chambers. The test consists of trials with a startling stimulus (pulse) alone and trials where a weaker, non-startling stimulus (prepulse) precedes the pulse.
- Data Analysis: The percentage of PPI is calculated as:  $[1 - (\text{startle amplitude on prepulse} + \text{pulse trial}) / (\text{startle amplitude on pulse alone trial})] \times 100$ .

Results: **Evenamide** has been shown to reverse the ketamine-induced deficit in PPI, indicating its potential to ameliorate sensorimotor gating deficits in schizophrenia.<sup>[1]</sup>

### Phencyclidine (PCP)-Induced Social Interaction Deficit

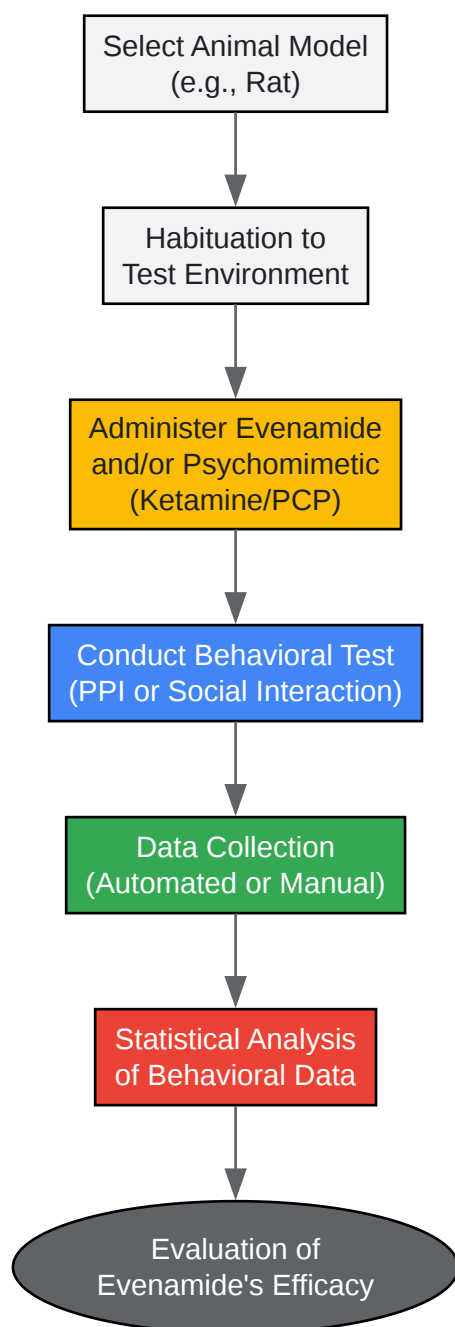
Social withdrawal is a core negative symptom of schizophrenia. Chronic administration of the NMDAR antagonist phencyclidine (PCP) in rats leads to a reduction in social interaction, modeling this negative symptom domain.

#### Experimental Protocol:

- Animals: Male rats.
- Drug Administration: PCP is administered to induce social withdrawal.[8] **Evenamide** is administered to assess its ability to reverse this deficit.[9]
- Apparatus: An open-field arena.
- Procedure: Pairs of unfamiliar rats are placed in the arena, and their social behaviors (e.g., sniffing, following, grooming) are recorded and scored.[10]
- Data Analysis: The total time spent in social interaction is quantified.

Results: **Evenamide** has been shown to attenuate the PCP-induced deficits in social interaction, suggesting its potential to improve negative symptoms in schizophrenia.[9]

## Experimental Workflow: Preclinical Behavioral Testing



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**Caption:** Generalized workflow for preclinical behavioral experiments.

## Clinical Development and Efficacy

**Evenamide** is currently in late-stage clinical development as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotic medications.

## Phase II Clinical Trial (Study 014/015)

This open-label study evaluated the long-term safety and efficacy of **evenamide** as an add-on to antipsychotics in patients with treatment-resistant schizophrenia (TRS).[\[11\]](#)

### Study Design:

- Population: 161 patients with treatment-resistant schizophrenia.[\[11\]](#)
- Intervention: **Evenamide** administered at doses of 7.5, 15, and 30 mg twice daily (bid) as an add-on to their current antipsychotic.[\[12\]](#)
- Duration: 6-week initial phase followed by a 1-year extension.[\[11\]](#)
- Primary Outcome: Safety and tolerability.
- Secondary Outcomes: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, Clinical Global Impression of Severity (CGI-S), and Level of Functioning (LOF) scale.[\[11\]](#)

Results: **Evenamide** was well-tolerated and demonstrated a sustained and progressive improvement in PANSS total score, CGI-S, and LOF over the one-year treatment period. Notably, no patients relapsed during the study.[\[11\]](#)

## Phase II/III Clinical Trial (Study 008A)

This pivotal study assessed the efficacy and safety of **evenamide** as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to second-generation antipsychotics.[\[13\]](#)[\[14\]](#)

### Study Design:

- Population: 291 patients with chronic schizophrenia with an inadequate response to their current second-generation antipsychotic.[\[13\]](#)[\[15\]](#)
- Intervention: **Evenamide** 30 mg bid or placebo as an add-on to their current antipsychotic.[\[15\]](#)

- Duration: 4 weeks.[13]
- Primary Outcome: Change from baseline in PANSS total score.[13]
- Secondary Outcome: Change from baseline in CGI-S.[13]

Results: The study met its primary and key secondary endpoints, with the **evenamide** group showing a statistically significant and clinically meaningful reduction in PANSS total score and CGI-S compared to the placebo group.[13][14]

Clinical Trial	Patient Population	Evenamide Dose	Primary Efficacy Endpoint	Key Findings
Study 014/015 (Phase II)	Treatment-Resistant Schizophrenia	7.5, 15, 30 mg bid	PANSS Total Score	Sustained improvement over 1 year, no relapses.[11]
Study 008A (Phase II/III)	Inadequate Response to SGAs	30 mg bid	PANSS Total Score	Statistically significant reduction in PANSS and CGI-S vs. placebo. [13][14]

## Conclusion

**Evenamide**'s unique mechanism of action as a voltage-gated sodium channel blocker that modulates pathological glutamate release offers a promising new therapeutic avenue for the treatment of schizophrenia. Its targeted approach, which complements the mechanisms of existing antipsychotics, has the potential to address the unmet needs of patients who do not respond adequately to current treatments. The robust preclinical data, coupled with the positive results from late-stage clinical trials, underscore the potential of **evenamide** to become a valuable addition to the therapeutic armamentarium for schizophrenia. Further research and the completion of ongoing Phase III trials will be crucial in fully elucidating the clinical utility of this novel glutamatergic modulator.

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